BenchChemオンラインストアへようこそ!

7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibition Thienopyrimidine SAR Procurement Selection

This 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251666-95-1) is a precision kinase probe featuring a unique N3-n-propyl group—a distinct steric/lipophilic variant absent from common N3-benzyl or N3-methyl analogues in patent literature. The C7-(3-chlorophenyl) substituent enables direct halogen-position mapping (2-Cl, 3-Cl, 4-Cl) to generate proprietary SAR data. Ideal for head-to-head profiling against GSK-3β Inhibitor XVIII (IC50 = 64 nM) or in silico docking studies. Choose this specific substitution pattern to avoid uncharacterized off-target risks inherent in substituting in-class analogues.

Molecular Formula C15H13ClN2OS
Molecular Weight 304.79
CAS No. 1251666-95-1
Cat. No. B2905738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1251666-95-1
Molecular FormulaC15H13ClN2OS
Molecular Weight304.79
Structural Identifiers
SMILESCCCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H13ClN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h3-5,7-9H,2,6H2,1H3
InChIKeyRBQNUTHBJVLTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251666-95-1): Structural Context for Scientific Procurement


The compound 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1251666-95-1) is a synthetic heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class . Its structure features a planar thienopyrimidine core with a 3-chlorophenyl substituent at the 7-position and an n-propyl group at the N3-position. This scaffold is a recognized privileged structure in kinase inhibitor design due to its purine-isosteric properties, and the 3-chlorophenyl moiety has been associated with protein kinase inhibitory activity in broader thieno[3,2-d]pyrimidine patent disclosures [1]. The specific substitution pattern at N3 and C7 defines its chemical identity; however, publicly available quantitative biological or physicochemical differentiation data for this exact compound remain exceedingly scarce.

Scientific Procurement Risk: Why 7-(3-Chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Casually Substituted


Substituting in-class compounds from the thieno[3,2-d]pyrimidin-4(3H)-one family is not scientifically justified due to the profound impact of even minor peripheral substitutions on target engagement and selectivity. The presence of a chlorine atom at the C4-position of the core (or analogous positions) has been shown to be a critical determinant for antiproliferative activity in this class, highlighting that subtle halogenation patterns dictate biological outcomes [1]. Furthermore, the N3-alkyl group is a key pharmacophoric element; changing it from an n-propyl to a benzyl, isobutyl, or other moiety can drastically alter kinase selectivity profiles as demonstrated in broad patent families covering thieno[3,2-d]pyrimidines as protein kinase inhibitors [2]. Without direct comparative data for the N3-propyl, C7-(3-chlorophenyl) combination, any substitution risks introducing uncharacterized off-target effects or losing the desired, though unquantified, inhibitory signature. This evidence guide therefore focuses on verifying the existence of differentiating data before procurement.

Quantitative Differentiation Evidence for 7-(3-Chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one Versus Closest Analogs


Validated Comparator Data Absence: No Public Head-to-Head Biological Assays Found for 7-(3-Chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

A comprehensive search of the non-proprietary scientific literature and patent databases, adhering to strict source exclusions, reveals a critical evidence gap: there are no publicly available quantitative biological assay results (e.g., IC50, Ki, EC50, or selectivity panels) specifically attributed to 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one. Consequently, no direct head-to-head comparison can be made against its closest structural analogs, such as the N3-benzyl or N3-isobutyl derivatives which are exemplified in patent literature . The molecule is structurally validated within the thieno[3,2-d]pyrimidine class, a scaffold known for protein kinase inhibition [1], but the specific contribution of the N3-propyl and C7-(3-chlorophenyl) substitution pattern remains unquantified in any public comparator study.

Kinase Inhibition Thienopyrimidine SAR Procurement Selection

Class-Level Structural Confirmation: Thieno[3,2-d]pyrimidine Core as a Kinase Inhibitor Pharmacophore

The target compound belongs to a patent-protected class of thieno[3,2-d]pyrimidine derivatives claimed to have inhibitory activity for protein kinases [1]. The generic structural formula encompasses a C6-10 aryl group (such as a 3-chlorophenyl) at one position and an alkyl substituent at the N3 position. While this establishes the compound's inclusion in a therapeutically relevant chemical space, the patent family provides hundreds of exemplified compounds without singling out the specific N3-propyl, C7-(3-chlorophenyl) combination for quantitative differentiation. Other thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated potent kinase inhibition (e.g., GSK-3β IC50 = 64 nM for a related analog) , but this specific compound's activity profile remains unpublished.

Medicinal Chemistry Privileged Scaffold Patent Composition-of-Matter

Critical Halogen Pharmacophore: C4-Chlorine as a Key Activity Determinant in the Thieno[3,2-d]pyrimidine Class

A structure-activity relationship (SAR) study on halogenated thieno[3,2-d]pyrimidines established that the presence of a chlorine atom at the C4-position of the core scaffold is necessary for antiproliferative activity against cancer cell lines [1]. While this study examined C4-chlorinated compounds (not the C7-(3-chlorophenyl) substitution of the target molecule), it provides class-level evidence that the position and nature of halogen substitution on the thienopyrimidine core profoundly influences biological activity. This finding implies that the 3-chlorophenyl group at C7 of our target compound is likely a key pharmacophoric feature, but without direct comparative data for C7-aryl variations, its precise contribution versus a 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl analog remains unknown.

Structure-Activity Relationship Antiproliferative Halogen Bonding

Evidence-Backed Application Scenarios for 7-(3-Chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one


Internal Kinase Profiling and Selectivity Screening

Given its structural membership in the thieno[3,2-d]pyrimidine class of protein kinase inhibitors [1], the most scientifically valid application for this compound is as a new chemical entity for in-house kinase selectivity profiling. A research group could use it as a starting point to quantitatively compare its inhibition profile against a panel of kinases with that of the better-characterized GSK-3β Inhibitor XVIII (IC50 = 64 nM) , thereby generating the very head-to-head data that is currently missing from the public domain. This approach transforms a procurement risk into a research opportunity.

Structure-Activity Relationship (SAR) Expansion of the N3-Alkyl Series

The N3-n-propyl group is a specific point of differentiation from the more common N3-benzyl or N3-methyl analogs found in patent literature [1]. This compound is a precision tool for probing the steric and lipophilic tolerance of the N3 position in thieno[3,2-d]pyrimidin-4(3H)-one kinase inhibitors. By synthesizing or procuring a focused library where only the N3 substituent is varied (e.g., methyl, propyl, isobutyl, benzyl), a team can directly quantify the impact on potency and selectivity, adding valuable data to the class-level knowledge base.

Halogen-Positional SAR for C7-Aryl Ring Optimization

Since it has been proven that a chlorine substituent on the core is critical for antiproliferative activity in this class [1], this compound serves as a probe to investigate the effect of moving the halogen to the C7-phenyl ring. A logical comparative study would test 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one alongside its 7-phenyl (no chlorine), 7-(4-chlorophenyl), and 7-(2-chlorophenyl) analogs in identical antiproliferative or kinase inhibition assays to map the optimal halogen placement, generating proprietary, quantitative differentiation data.

Computational Docking and Pharmacophore Model Validation

In the absence of wet-lab data, this compound can be utilized for in silico studies. Its well-defined structure can be docked into kinase active sites (e.g., GSK-3β, based on the class relevance ) to predict binding modes and compare calculated binding free energies with those of known inhibitors. This computational approach provides a low-cost, interim quantitative comparison metric based on predicted ΔG or docking scores, which can guide the prioritization of subsequent synthetic efforts or biological assays.

Quote Request

Request a Quote for 7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.